molecular formula C6H3ClFNO B1486687 6-Chloro-3-fluoropicolinaldehyde CAS No. 884494-77-3

6-Chloro-3-fluoropicolinaldehyde

Cat. No. B1486687
CAS RN: 884494-77-3
M. Wt: 159.54 g/mol
InChI Key: DXJIVEOKXUIRBT-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has a molecular weight of 159.55 and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 6-Chloro-3-fluoropicolinaldehyde involves a multi-step reaction . The first step involves the use of dibenzoyl peroxide and N-Bromosuccinimide in tetrachloromethane under reflux conditions . The second step involves the use of silver nitrate in a mixture of ethanol and water at 100°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-fluoropicolinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The InChI key for this compound is DXJIVEOKXUIRBT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloro-3-fluoropicolinaldehyde is a solid at room temperature . It has a density of 1.444g/cm3 and a boiling point of 204.486°C at 760 mmHg . The compound’s exact mass is 158.98900 and it has a LogP value of 1.68660 , indicating its lipophilicity.

Scientific Research Applications

Fluorogenic Labelling and Chromatographic Separation

One study utilized a similar compound, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of chlorophenols. This application suggests potential use in analytical chemistry for separation and detection purposes Gatti, R. et al., 1997.

Luminescent Properties of Complexes

Another research focused on the photophysical properties of ternary Sm(III) complexes featuring related fluorinated compounds, indicating the potential use of 6-Chloro-3-fluoropicolinaldehyde in the development of materials with specific optical properties, such as in solid-state lighting and optical devices Chauhan, A. et al., 2021.

Synthesis of Radioligands

A study synthesized a compound (6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine) for use as a potential radioligand in studying extrathalamic nicotinic acetylcholine receptors by PET, suggesting possible applications in the synthesis of radioligands for imaging and diagnostic purposes Zhang, Y. & Horti, A., 2004.

Synthesis of Herbicides

Research involving the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines, which includes the use of picolinaldehyde derivatives, indicates potential applications in agriculture for the development of new herbicidal compounds Johnson, P. L. et al., 2015.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-3-fluoropicolinaldehyde are not mentioned in the search results, it is worth noting that compounds like this are often used as building blocks in chemical research . They can be used to synthesize more complex molecules for various applications, including drug discovery and materials science.

properties

IUPAC Name

6-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIVEOKXUIRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660516
Record name 6-Chloro-3-fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoropicolinaldehyde

CAS RN

884494-77-3
Record name 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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